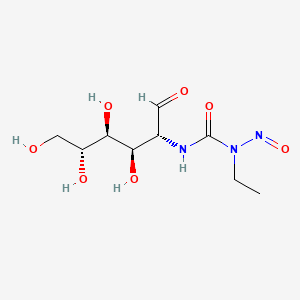
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol is a complex organic compound that features a combination of hydroxy, amino, and methoxy functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxy groups on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxy groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the compound.
Catecholamines: Structurally similar compounds with hydroxy groups on the benzene ring.
Uniqueness
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol is unique due to its combination of hydroxy, amino, and methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
4-[1-hydroxy-2-[2-(3,4,5-trimethoxyphenyl)ethylamino]ethyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-24-17-8-12(9-18(25-2)19(17)26-3)6-7-20-11-16(23)13-4-5-14(21)15(22)10-13/h4-5,8-10,16,20-23H,6-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHGMVSUSMJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCNCC(C2=CC(=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910928 |
Source


|
| Record name | 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108930-00-3 |
Source


|
| Record name | T 1583 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B1209273.png)
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1209274.png)







![tert-butyl N-[(2S)-1-[[(2R)-2-[7-(carbamoylamino)heptylamino]-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1209290.png)

![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide](/img/structure/B1209292.png)

